molecular formula C13H12N6O2S B14944028 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14944028
M. Wt: 316.34 g/mol
InChI Key: INNPPXDPKVHYRX-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-4-{[6-(2-METHYL-1,3-OXAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE is a complex heterocyclic compound that incorporates multiple functional groups, including oxazole, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-4-{[6-(2-METHYL-1,3-OXAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is critical to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-4-{[6-(2-METHYL-1,3-OXAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

3,5-DIMETHYL-4-{[6-(2-METHYL-1,3-OXAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-4-{[6-(2-METHYL-1,3-OXAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL-4-{[6-(2-METHYL-1,3-OXAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}ISOXAZOLE is unique due to its combination of multiple heterocyclic rings, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C13H12N6O2S

Molecular Weight

316.34 g/mol

IUPAC Name

3,5-dimethyl-4-[[6-(2-methyl-1,3-oxazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C13H12N6O2S/c1-6-9(7(2)21-18-6)4-11-15-16-13-19(11)17-12(22-13)10-5-20-8(3)14-10/h5H,4H2,1-3H3

InChI Key

INNPPXDPKVHYRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC2=NN=C3N2N=C(S3)C4=COC(=N4)C

Origin of Product

United States

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